N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzothiazole and thiazole ring system. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to inhibit the non-receptor tyrosine kinase itk , a component of the T-cell receptor signalling cascade .
Mode of Action
Benzothiazole derivatives have been known to exhibit anti-inflammatory properties . They inhibit cyclooxygenases (COX-1, COX-2) enzymes , which are key players in the inflammatory response.
Biochemical Pathways
The compound likely affects the biochemical pathways related to inflammation. By inhibiting COX-1 and COX-2 enzymes, it can potentially reduce the production of prostaglandins, which are mediators of inflammation .
Result of Action
The compound, as part of the benzothiazole derivatives, has been reported to exhibit anti-inflammatory activity . It can potentially reduce inflammation by inhibiting the activity of COX-1 and COX-2 enzymes .
Biochemical Analysis
Biochemical Properties
It has been reported that benzothiazole derivatives exhibit anti-inflammatory properties . They have shown to inhibit the cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory response .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities . These activities suggest that they may influence cell function by interacting with cellular pathways involved in cell growth and division .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst . Another approach involves a one-pot three-component reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of L-proline as a catalyst .
Industrial Production Methods
Industrial production of such compounds often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Benzothiazole derivatives: These are known for their anti-tubercular and antimicrobial activities.
Uniqueness
What sets N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide apart is its unique combination of benzothiazole and thiazole rings, which confer a distinct set of biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-12-6-5-9-15-17(12)23-20(28-15)22-16(25)10-14-11-27-19(21-14)24-18(26)13-7-3-2-4-8-13/h2-9,11H,10H2,1H3,(H,21,24,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQIPDCLUCVGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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